molecular formula C16H12F2OS B13095163 4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13095163
M. Wt: 290.3 g/mol
InChI Key: YVKVYFQLYFNNKR-UHFFFAOYSA-N
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Description

4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a difluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for yield, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a difluorophenyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H12F2OS

Molecular Weight

290.3 g/mol

IUPAC Name

4-[3-(3,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12F2OS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

YVKVYFQLYFNNKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)C=S

Origin of Product

United States

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